SB-590885
Overview
Description
SB-590885 is a potent and selective inhibitor of the B-Raf kinase, a key component in the mitogen-activated protein kinase (MAPK) pathway. This compound has shown significant promise in cancer research, particularly in targeting melanoma and other cancers with the B-Raf V600E mutation .
Preparation Methods
The synthesis of SB-590885 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazole ring, followed by the attachment of a pyridine ring and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
SB-590885 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-590885 has a wide range of scientific research applications:
Cancer Research: It is used to inhibit the growth of melanoma and other cancers with the B-Raf V600E mutation. .
Disease Modeling: It is used to study the effects of B-Raf inhibition in various disease models, including cardiac hypertrophy and lung adenocarcinoma
Stem Cell Research: It is used to maintain naive human pluripotent stem cells and in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells
Mechanism of Action
SB-590885 exerts its effects by selectively inhibiting the B-Raf kinase. It binds to the ATP-binding domain of B-Raf, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This inhibition leads to reduced cell proliferation and tumor growth in cells with the B-Raf V600E mutation .
Comparison with Similar Compounds
SB-590885 is unique in its high selectivity for B-Raf over other kinases. Similar compounds include:
Vemurafenib: Another B-Raf inhibitor used in cancer treatment.
Dabrafenib: A B-Raf inhibitor with a similar mechanism of action.
PLX4032: A compound with high selectivity for B-Raf V600E.
Compared to these compounds, this compound has shown greater selectivity and potency in inhibiting B-Raf, making it a valuable tool in cancer research .
Biological Activity
SB-590885 is a potent and selective inhibitor of the B-Raf kinase, primarily recognized for its role in the treatment of cancers characterized by mutations in the BRAF gene, particularly the V600E variant. This compound has been extensively studied for its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Name: 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime
- Purity: ≥98%
- Kd for B-Raf: 0.3 nM
- Ki app values:
- B-Raf: 0.16 nM
- c-Raf: 1.72 nM
This compound selectively inhibits B-Raf kinase activity, leading to decreased phosphorylation of ERK (extracellular signal-regulated kinase) and subsequent inhibition of cell proliferation in tumor cells harboring the BRAF V600E mutation. The compound has demonstrated effectiveness in both adherent and non-adherent growth conditions, indicating its potential utility in various cancer models.
In Vitro Studies
-
Cell Proliferation and Viability
- This compound significantly inhibits the growth of melanoma cell lines and other tumor cells expressing the BRAF V600E mutation.
- Studies using colony formation assays and CCK-8 assays have shown that this compound reduces anchorage-independent growth, a hallmark of cancer cell proliferation.
-
Apoptosis Induction
- Flow cytometry analyses revealed that this compound promotes apoptosis in hepatocellular carcinoma (HCC) cells when used alone or in combination with other agents like Biochanin A.
- The ratio of pro-apoptotic protein BAX to anti-apoptotic protein BCL2 increased significantly in combination treatments, indicating enhanced apoptotic signaling.
-
Cell Cycle Arrest
- The compound induces G0/G1 phase cell cycle arrest, evidenced by increased levels of cyclin-dependent kinase inhibitors such as p21 and p27, while reducing cyclin D1 levels.
Combination Therapies
Recent studies have explored the synergistic effects of this compound when combined with other compounds:
- With Biochanin A : This combination was shown to significantly enhance apoptosis and inhibit cell cycle progression in HCC cells by suppressing both the ERK MAPK and PI3K/AKT/mTOR pathways .
Treatment | Effect on Proliferation | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
This compound | Significant | Moderate | G0/G1 Phase |
Biochanin A + this compound | Enhanced | High | G0/G1 Phase |
In Vivo Studies
In vivo studies utilizing xenograft models have confirmed the efficacy of this compound in inhibiting tumor growth without adversely affecting liver or kidney functions. Blood tests indicated stable levels of liver enzymes (ALP, ALT, AST) and kidney function markers (creatinine, urea nitrogen), suggesting a favorable safety profile for this compound .
Clinical Implications
The potent biological activity of this compound highlights its potential as a therapeutic agent for cancers driven by BRAF mutations. Its selective inhibition of B-Raf kinase provides a targeted approach that may reduce side effects associated with broader-spectrum chemotherapies.
Properties
IUPAC Name |
(NZ)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QLTSDVKISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N\O)/CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.